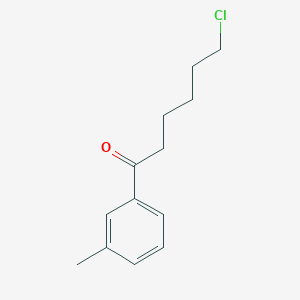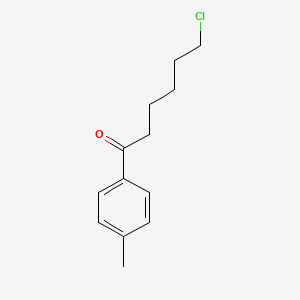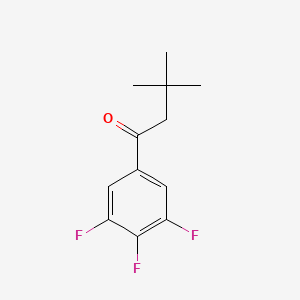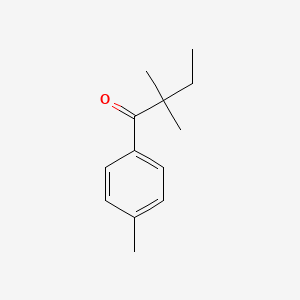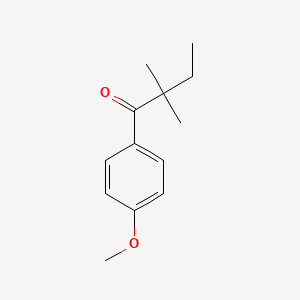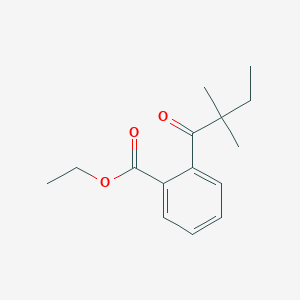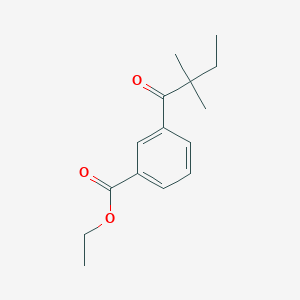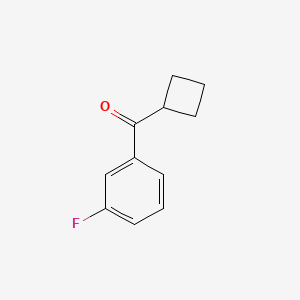
Cyclobutyl 3-fluorophenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl 3-fluorophenyl ketone (CPFK) is a derivative of cyclobutane. It has a molecular weight of 178.21 and its IUPAC name is cyclobutyl (3-fluorophenyl)methanone .
Molecular Structure Analysis
The InChI code for Cyclobutyl 3-fluorophenyl ketone is1S/C11H11FO/c12-10-6-2-5-9 (7-10)11 (13)8-3-1-4-8/h2,5-8H,1,3-4H2 . This indicates that the molecule consists of a cyclobutyl group attached to a 3-fluorophenyl methanone group. Physical And Chemical Properties Analysis
Cyclobutyl 3-fluorophenyl ketone is a white crystalline compound that is soluble in organic solvents. More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Development
Development of Ketamine Derivatives
Research into ketamine derivatives has led to the synthesis of novel compounds for potential medical applications. A fluoroderivative of ketamine was synthesized, showing advantages over ketamine in effective dose and recovery time in preliminary animal tests (Moghimi et al., 2014).
NMR Studies on Cyclobutenones
Investigations into the electrophilicity of cyclobutyl ketones through NMR studies have provided insights into their chemical structure and reactivity. These studies have implications for understanding the fundamental chemistry of cyclobutyl derivatives (Frimer et al., 2003).
Thermochemical Properties of Ketene Dimers
Research focused on the thermochemical properties of ketene dimers and related structures has expanded methodologies for estimating properties of high-weight ketene polymers. This work is crucial for understanding the stability and reactivity of such compounds (Morales & Martínez, 2009).
Catalysis and Chemical Transformations
Cobalt/Nickel-Catalyzed Acylation
A study demonstrated the acylation of electrophilic strained molecules, utilizing cobalt catalysis for generating cyclobutyl radicals. This research provides a method for synthesizing cyclobutyl ketones, offering new avenues for drug development (Wierzba et al., 2021).
Asymmetric Aldol Reactions
The use of l-proline-catalyzed direct asymmetric aldol reactions has facilitated the synthesis of spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones, highlighting the versatility of cyclobutyl derivatives in creating complex, chiral structures (Bernard et al., 2007).
Material Science and Detection Applications
Selective Detection of Cyclic Ketones
Research into the selective detection of cyclic ketones, such as cyclohexanone, has led to the development of thin films comprised of conjugated polymers. These films show potential for the selective detection of substances, which could have implications in security and environmental monitoring (Cox et al., 2011).
Photoinitiators for Polymerizations
Ketone derivatives have been explored as photoinitiators for radical and cationic photopolymerizations under visible light. This research is relevant for 3D printing technologies, offering new materials for the photopolymerization process (Xu et al., 2020).
Safety And Hazards
Cyclobutyl 3-fluorophenyl ketone may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and drowsiness or dizziness . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .
Eigenschaften
IUPAC Name |
cyclobutyl-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8H,1,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBCUVFNKGSEEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642527 |
Source


|
| Record name | Cyclobutyl(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 3-fluorophenyl ketone | |
CAS RN |
898790-64-2 |
Source


|
| Record name | Cyclobutyl(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)

